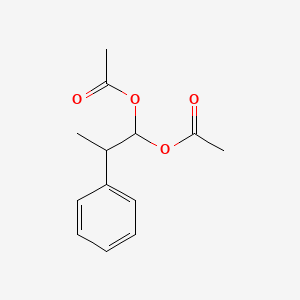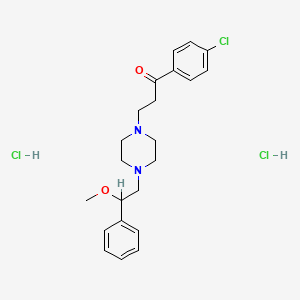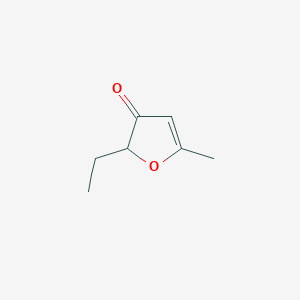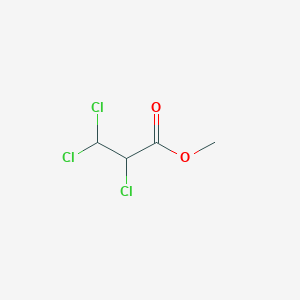
Methyl 2,3,3-trichloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,3-trichloropropanoate is an organic compound with the molecular formula C₄H₅Cl₃O₂. It is a methyl ester derivative of 2,3,3-trichloropropanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,3,3-trichloropropanoate can be synthesized through the esterification of 2,3,3-trichloropropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2,3,3-trichloropropanoic acid and methanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,3-trichloropropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,3,3-trichloropropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form 2,3,3-trichloropropanol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: 2,3,3-trichloropropanoic acid and methanol.
Reduction: 2,3,3-trichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,3,3-trichloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2,3,3-trichloropropanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,3,3-trichloropropanoate: Similar in structure but with the chlorine atoms positioned differently.
Ethyl 2,3,3-trichloropropanoate: An ethyl ester derivative with similar chemical properties.
Uniqueness
Methyl 2,3,3-trichloropropanoate is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
20618-07-9 |
|---|---|
Formule moléculaire |
C4H5Cl3O2 |
Poids moléculaire |
191.44 g/mol |
Nom IUPAC |
methyl 2,3,3-trichloropropanoate |
InChI |
InChI=1S/C4H5Cl3O2/c1-9-4(8)2(5)3(6)7/h2-3H,1H3 |
Clé InChI |
VCJSVVVJNDJVPM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
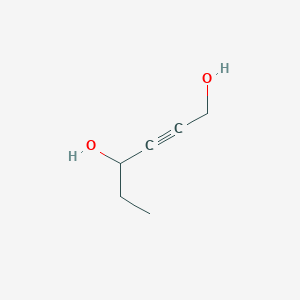

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)

